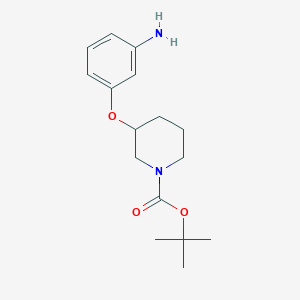

Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-5-8-14(11-18)20-13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRYMAUCFQPCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 3-(3-Aminophenoxy)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

tert-Butyl 3-(3-aminophenoxy)piperidine-1-carboxylate is a bespoke chemical entity of significant interest in medicinal chemistry. As a bifunctional molecule, it incorporates a versatile Boc-protected piperidine scaffold and a reactive aminophenoxy moiety. This guide provides an in-depth analysis of its chemical characteristics, a proposed synthetic pathway, and a discussion of its potential applications as a key building block in the development of novel therapeutics. The content herein is curated for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: Strategic Importance in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug design, appearing in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. When functionalized, the piperidine core offers multiple vectors for chemical modification, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

tert-Butyl 3-(3-aminophenoxy)piperidine-1-carboxylate represents a strategic convergence of two key pharmacophoric elements:

-

The N-Boc-3-aminopiperidine core: The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the piperidine nitrogen, essential for multi-step synthetic campaigns. The 3-amino group serves as a primary attachment point for further derivatization.

-

The 3-Aminophenoxy Moiety: This functional group introduces an aromatic system with a nucleophilic aniline-type amine. This primary amine is a critical functional handle for forming amides, sulfonamides, ureas, and other linkages central to building complex drug candidates. The ether linkage provides a flexible yet stable connection to the piperidine core.

This guide will elucidate the synthesis, properties, and potential of this molecule, providing a foundational resource for its utilization in drug discovery programs.

Physicochemical Properties

While specific experimental data for tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate is not widely available in public databases, its properties can be reliably predicted based on its constituent fragments. These predicted properties are essential for planning synthetic routes, purification strategies, and formulation studies.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₆H₂₄N₂O₃ | |

| Molecular Weight | 292.37 g/mol | |

| Appearance | Likely an off-white to pale yellow solid or viscous oil | Based on analogous compounds. |

| Boiling Point | > 400 °C (Predicted) | High boiling point is expected due to molecular weight and polar functional groups. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | The Boc group and aromatic ring increase lipophilicity, while the amine and ether provide some polarity. |

| pKa | ~4.5-5.0 (aromatic amine); ~9.0-9.5 (piperidine N after Boc removal) | The aromatic amine is weakly basic. The piperidine nitrogen's basicity is masked by the Boc group. |

Proposed Synthesis and Mechanistic Rationale

The synthesis of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction or a copper- or palladium-catalyzed etherification (Ullmann or Buchwald-Hartwig type reaction). A common and robust method involves the reaction of a protected 3-hydroxypiperidine with an activated aminophenol derivative.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the key aryl ether bond, leading to two commercially available or readily synthesized precursors: tert-butyl 3-hydroxypiperidine-1-carboxylate and a protected 3-aminophenol.

An In-depth Technical Guide to Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate: Synthesis, Properties, and Applications

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate, a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is not widely available, this document leverages established principles of organic chemistry to detail its structure, predicted chemical properties, and logical synthetic pathways. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, offering valuable insights for researchers seeking to utilize this compound in the development of novel therapeutic agents. The guide also discusses its potential applications as a key intermediate, particularly in the synthesis of complex molecules targeting a range of biological pathways.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for designing ligands that can effectively interact with biological targets. The introduction of an aminophenoxy moiety at the 3-position of the piperidine ring, as in tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate, offers a versatile platform for further chemical elaboration. The primary amine provides a nucleophilic handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and reductive amination, thereby enabling the exploration of a broad chemical space in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthetic manipulations and allows for its selective removal under acidic conditions to reveal a secondary amine for subsequent functionalization.

Physicochemical and Predicted Properties

Given the absence of extensive experimental data for tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate in the public domain, its physicochemical properties can be predicted based on its constituent functional groups and structural analogues.

| Property | Predicted Value / Information | Source / Basis |

| Molecular Formula | C₁₆H₂₄N₂O₃ | Calculated |

| Molecular Weight | 292.37 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid or a viscous oil. | Based on similar compounds like tert-butyl (R)-3-aminopiperidine-1-carboxylate which appears as a light yellow waxy solid.[2] |

| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is expected. | General solubility of Boc-protected amines and ether-containing organic molecules. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids which will cleave the Boc protecting group. | Standard chemical knowledge of Boc protecting groups. |

| CAS Number | Not assigned or not publicly available. | Inferred from lack of database entries. |

Strategic Synthesis Pathway

The synthesis of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate can be logically approached through a two-step sequence involving the formation of an ether linkage followed by the reduction of a nitro group. This strategy relies on readily available starting materials and employs robust, high-yielding chemical transformations.

Caption: Proposed two-step synthesis of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate.

Rationale for Synthetic Strategy

-

Step 1: Nucleophilic Aromatic Substitution (SNAAr) : The formation of the diaryl ether bond is proposed via a nucleophilic aromatic substitution reaction. The hydroxyl group of tert-butyl 3-hydroxypiperidine-1-carboxylate is deprotonated by a suitable base to form an alkoxide, which then acts as a nucleophile. 1-Fluoro-3-nitrobenzene is an excellent electrophile for this reaction due to the electron-withdrawing nitro group activating the aromatic ring towards nucleophilic attack, primarily at the position para to the nitro group, and the fluoride ion being a good leaving group.

-

Step 2: Catalytic Hydrogenation : The reduction of the nitro group to a primary amine is a well-established and high-yielding transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, typically proceeding under mild conditions with hydrogen gas. The product is easily isolated by filtration of the catalyst and removal of the solvent.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. These procedures are based on standard laboratory techniques for analogous reactions.

Synthesis of tert-Butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate

Caption: Workflow for the synthesis of the nitrophenoxy intermediate.

Materials:

-

tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

1-Fluoro-3-nitrobenzene (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 3-hydroxypiperidine-1-carboxylate and dissolve in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution.

-

Stir the resulting suspension at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Add 1-fluoro-3-nitrobenzene dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel to afford pure tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate.

Synthesis of tert-Butyl 3-(3-aminophenoxy)piperidine-1-carboxylate

Caption: Workflow for the reduction of the nitro group to the target amine.

Materials:

-

tert-Butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate (1.0 eq)

-

10% Palladium on carbon (Pd/C, ~5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a hydrogenation flask, dissolve tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate in methanol.

-

Carefully add 10% Pd/C to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. The crude product may be pure enough for subsequent steps or can be further purified by chromatography if necessary.

Characterization and Quality Control

The identity and purity of the synthesized tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate should be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenoxy group, the protons of the piperidine ring, and the singlet for the tert-butyl group of the Boc protector.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for the N-H stretches of the primary amine, the C-O-C stretch of the ether, and the C=O stretch of the carbamate.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial tool for determining the purity of the final compound.

Applications in Drug Discovery and Development

Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate is a versatile intermediate for the synthesis of a wide range of more complex molecules. The primary amine serves as a key functional group for introducing diversity.

-

Scaffold for Library Synthesis : This molecule can be used as a starting point for the parallel synthesis of compound libraries. By reacting the amine with a diverse set of carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination), a large number of analogues can be rapidly generated for screening in various biological assays.

-

Synthesis of Kinase Inhibitors : Many kinase inhibitors feature a substituted aniline or related nitrogen-containing heterocycle. This building block provides a convenient entry point for the synthesis of such compounds.

-

Development of GPCR Ligands : The piperidine scaffold is prevalent in ligands for G-protein coupled receptors. The aminophenoxy moiety can be functionalized to explore interactions with specific receptor subtypes.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate and the intermediates in its synthesis.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation : Handle all chemicals in a well-ventilated fume hood.

-

Specific Hazards : Sodium hydride is a flammable solid and reacts violently with water. The nitro intermediate should be handled with care as nitroaromatic compounds can be energetic. Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion if not handled properly.

Based on the GHS classifications for the related compound tert-butyl (3R)-3-aminopiperidine-1-carboxylate, the target compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Conclusion

Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate represents a valuable and versatile building block for medicinal chemistry and drug discovery. Although not widely documented, its synthesis is achievable through robust and well-understood chemical transformations. This guide provides a comprehensive framework for its preparation, characterization, and potential applications, empowering researchers to leverage this promising scaffold in the pursuit of novel therapeutic agents. The strategic combination of a conformationally defined piperidine core, a versatile primary amine, and orthogonal protecting groups makes this compound a powerful tool for the synthesis of next-generation pharmaceuticals.

References

-

PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. [Link]

- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

- 1. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for the versatile piperidine derivative, tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a cohesive narrative that explains the "why" behind the experimental choices and data interpretation, ensuring both technical accuracy and practical applicability in a drug discovery and development context.

Introduction: The Significance of the Aminophenoxy-Piperidine Scaffold

The aminophenoxy-piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The piperidine ring provides a three-dimensional framework that can be functionalized to modulate solubility, metabolic stability, and target engagement. The aminophenoxy group offers a key site for further chemical elaboration, acting as a versatile handle for the introduction of diverse pharmacophoric elements. Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate, with its Boc-protected piperidine nitrogen and the reactive primary amine on the phenoxy ring, is a crucial building block for the synthesis of compound libraries aimed at various therapeutic targets. Accurate and thorough spectroscopic characterization is paramount to ensure the quality and identity of this key intermediate, thereby guaranteeing the integrity of downstream synthetic efforts and biological screening campaigns.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most common and reliable method to synthesize tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate involves a two-step sequence starting from commercially available precursors:

-

Ether Formation: A nucleophilic aromatic substitution or Mitsunobu reaction between a suitable derivative of 3-nitrophenol and tert-butyl 3-hydroxypiperidine-1-carboxylate to form the nitro-intermediate, tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate.

-

Nitro Group Reduction: The subsequent reduction of the nitro group to a primary amine, yielding the final product.

This approach is favored due to the increased reactivity of nitrophenols in such coupling reactions and the straightforward and high-yielding nature of nitro group reductions.

Diagram of the Synthetic Workflow:

Caption: Two-step synthesis of the target compound.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. This data is based on the analysis of closely related structures and foundational spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of the title compound is expected to show distinct signals for the protons of the piperidine ring, the aminophenoxy group, and the tert-butyl protecting group.

Expected Chemical Shifts (δ) in CDCl₃:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| tert-Butyl (Boc) | ~1.45 | s | 9H | A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |

| Piperidine CH₂ | 1.60 - 2.10 | m | 4H | Complex multiplets arising from the diastereotopic methylene protons of the piperidine ring. |

| Piperidine CH (axial/equatorial) | 3.20 - 3.80 | m | 4H | Broad and overlapping multiplets due to the protons adjacent to the nitrogen and the ether oxygen. |

| Piperidine CH-O | ~4.50 | m | 1H | The proton on the carbon bearing the phenoxy group, expected to be shifted downfield. |

| Aromatic CH | 6.20 - 7.20 | m | 4H | A series of multiplets corresponding to the four protons on the aminophenoxy ring. |

| Amine NH₂ | ~3.70 | br s | 2H | A broad singlet that may exchange with D₂O. Its chemical shift can be concentration and solvent dependent. |

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, providing good solubility and a clean spectral window.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) due to its volatility and single, sharp resonance.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| tert-Butyl (CH₃)₃ | ~28.4 | A strong signal for the three equivalent methyl carbons of the Boc group. |

| Piperidine CH₂ | ~24-32 | Resonances for the methylene carbons of the piperidine ring. |

| Piperidine CH₂-N/O | ~43-55 | Carbons adjacent to the nitrogen and oxygen atoms. |

| Piperidine CH-O | ~70-75 | The carbon atom directly attached to the phenoxy oxygen. |

| tert-Butyl C(CH₃)₃ | ~79.5 | The quaternary carbon of the Boc group. |

| Aromatic CH | ~101-130 | Signals for the carbons of the aromatic ring. |

| Aromatic C-N | ~147 | The aromatic carbon attached to the amino group. |

| Aromatic C-O | ~159 | The aromatic carbon attached to the ether oxygen. |

| Carbonyl C=O (Boc) | ~155 | The carbonyl carbon of the Boc protecting group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate (Molecular Formula: C₁₆H₂₄N₂O₃), the expected molecular weight is 308.38 g/mol .

Expected Fragmentation Pattern (Electrospray Ionization - ESI+):

-

[M+H]⁺: m/z ≈ 309.19 - The protonated molecular ion is expected to be the base peak.

-

[M-Boc+H]⁺: m/z ≈ 209.13 - Loss of the tert-butoxycarbonyl group is a common fragmentation pathway for Boc-protected amines.

-

[M-C₄H₉]⁺: m/z ≈ 251.13 - Loss of a tert-butyl radical.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorption Bands (cm⁻¹):

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, sharp (doublet) | Characteristic of a primary amine. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | From the piperidine and tert-butyl groups. |

| C=O Stretch (Carbamate) | 1680 - 1700 | Strong | The carbonyl of the Boc protecting group. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak | Multiple bands are expected for the aromatic ring. |

| C-O Stretch (Ether) | 1200 - 1250 | Strong | Aryl-alkyl ether stretch. |

| C-N Stretch (Amine) | 1250 - 1350 | Medium |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. The inclusion of in-process checks and characterization of intermediates ensures a self-validating workflow.

Synthesis of tert-Butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate (Mitsunobu Reaction)

This protocol utilizes the Mitsunobu reaction, which is known for its mild conditions and stereochemical inversion (if a chiral alcohol is used).

Diagram of the Mitsunobu Reaction Workflow:

Caption: Workflow for the Mitsunobu reaction.

Step-by-Step Methodology:

-

To a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.), 3-nitrophenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate.

-

Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity before proceeding.

Synthesis of tert-Butyl 3-(3-aminophenoxy)piperidine-1-carboxylate (Nitro Reduction)

The reduction of the nitro group is a standard transformation, readily achieved by catalytic hydrogenation.

Step-by-Step Methodology:

-

To a solution of tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate (1.0 eq.) in methanol or ethanol, add palladium on carbon (10 wt. %, 0.05 eq.).

-

Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate.

-

The product can often be used without further purification if the reaction goes to completion. Full characterization by ¹H NMR, ¹³C NMR, MS, and IR should be performed.

Summary of Spectroscopic Data

The following table summarizes the key expected spectroscopic data for the title compound.

| Technique | Key Expected Features |

| ¹H NMR | Singlet at ~1.45 ppm (9H), multiplets for piperidine protons, aromatic signals (6.2-7.2 ppm), broad singlet for NH₂. |

| ¹³C NMR | Signals at ~28.4, ~79.5, and ~155 ppm for the Boc group, piperidine carbons, and aromatic carbons. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 309. |

| IR | N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), C-O ether stretch (~1200-1250 cm⁻¹). |

Conclusion

This guide has provided a detailed overview of the spectroscopic characterization of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. By understanding the expected spectroscopic data in the context of a reliable synthetic route, researchers can confidently synthesize and characterize this important building block. The protocols and data presented herein serve as a robust foundation for the use of this compound in medicinal chemistry and drug discovery programs.

References

-

Wang, M., Wang, W., & Qiao, R. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Methodological & Application

Application Note: Strategic Incorporation of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] The design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is a complex process where the linker is a critical determinant of efficacy.[3] This application note provides an in-depth guide on the strategic use of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate , a versatile building block for constructing advanced PROTAC linkers. We will explore its structural advantages, detail robust synthetic protocols for its incorporation, and present a logical workflow for its application in a multi-step PROTAC synthesis, thereby providing researchers with the foundational knowledge to enhance their PROTAC design and development programs.

The PROTAC Mechanism: A Primer on Targeted Protein Degradation

PROTAC technology offers a paradigm shift from traditional occupancy-based inhibition to event-driven, catalytic degradation of target proteins.[1] A PROTAC molecule simultaneously binds to a target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to initiate another degradation cycle.[2][5] The success of this process is highly dependent on the geometry and physicochemical properties of the ternary complex, which are heavily influenced by the linker connecting the two ligands.[6][7]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Role of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate in PROTAC Scaffolding

This building block is not an E3 ligase ligand itself but serves as a sophisticated precursor for the linker component. Its structure offers several distinct advantages in PROTAC design.

-

Dual Functionality: The molecule possesses two key functional points: a reactive primary aromatic amine (-NH2) and a Boc-protected secondary piperidine amine. This orthogonal protection scheme is crucial for controlled, stepwise synthesis. The aniline serves as the initial attachment point, while the piperidine nitrogen can be revealed later for further linker elaboration.

-

Physicochemical Properties: Saturated heterocyclic rings like piperidine are often incorporated into linkers to improve aqueous solubility and other pharmacokinetic properties of the final PROTAC, which are often large and lipophilic.[7]

-

Structural Rigidity and Vectorality: The phenoxy-piperidine core introduces a degree of conformational rigidity to the linker. This can be advantageous in pre-organizing the PROTAC molecule to facilitate productive ternary complex formation. The specific geometry of this building block provides a defined exit vector for linker extension.

Physicochemical Data

| Property | Value |

| IUPAC Name | tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate |

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 308.38 g/mol |

| Primary Reactive Site | Aromatic Amine (-NH₂) |

| Protected Site | Piperidine Nitrogen (Boc-protected) |

Synthetic Strategies and Protocols

The primary utility of this building block is realized through the reactivity of its aniline nitrogen. The most common and robust method for its incorporation is via amide bond formation.

Protocol 1: Amide Coupling to a Carboxylic Acid-Bearing Fragment

This protocol describes the coupling of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate with a generic POI ligand appended with a linker terminating in a carboxylic acid (POI-Linker-COOH).

Causality: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. A hindered amine base, such as DIPEA (N,N-Diisopropylethylamine), is used to scavenge the acid formed during the reaction without competing as a nucleophile. DMF is an excellent polar aprotic solvent for this transformation, solubilizing most reactants.

Materials:

-

Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate

-

POI-Linker-COOH fragment (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

In a clean, dry round-bottom flask, dissolve the POI-Linker-COOH fragment (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.

-

Add a solution of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate (1.1 eq) in a small amount of DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide-coupled product.

Protocol 2: Boc-Group Deprotection

Once the building block is successfully coupled, the piperidine nitrogen can be deprotected to allow for further functionalization.

Causality: The tert-butoxycarbonyl (Boc) group is a carbamate protecting group that is stable to many reaction conditions but is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it protonates the carbonyl oxygen, leading to the collapse of the protecting group into isobutylene, carbon dioxide, and the free amine. Dichloromethane (DCM) is a standard solvent that is inert to TFA.

Materials:

-

Boc-protected PROTAC intermediate (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Methodology:

-

Dissolve the Boc-protected intermediate in DCM (typically a 0.1 M solution).

-

Add TFA to the solution (commonly 20-50% v/v). A fizzing may be observed due to the evolution of CO₂ and isobutylene.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm the loss of the Boc group (mass change of -100.12 Da).

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

-

For workup, dissolve the residue in an organic solvent like EtOAc or DCM and carefully neutralize by washing with saturated aq. NaHCO₃ until the aqueous layer is basic.

-

Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

PROTAC Design Workflow: A Case Study

This section illustrates a logical workflow for synthesizing a complete PROTAC, starting from our building block. This modular approach is highly efficient for building PROTAC libraries.

Caption: A modular synthetic workflow for PROTAC assembly.

This workflow demonstrates how the building block is first coupled to a warhead fragment. The subsequent deprotection of the piperidine nitrogen unmasks a new reactive handle, which is then used to connect the E3 ligase ligand fragment, completing the synthesis.

Troubleshooting Common Synthetic Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Amide Coupling (Protocol 1) | 1. Incomplete activation of carboxylic acid.2. Impure or wet reagents/solvents.3. Steric hindrance around the amine or acid. | 1. Increase reaction time, slightly warm the reaction (e.g., to 40 °C), or try a different coupling reagent (e.g., COMU, T3P).2. Use freshly opened anhydrous solvents and high-purity reagents.3. If sterically demanding, consider a more potent coupling reagent or longer reaction times. |

| Incomplete Boc Deprotection (Protocol 2) | 1. Insufficient amount of TFA.2. Reaction time too short. | 1. Increase the concentration of TFA (e.g., from 20% to 50%).2. Extend the reaction time and monitor carefully by LC-MS. |

| Side reactions during coupling | The POI or E3 ligand contains other nucleophilic groups (e.g., phenols, other amines). | Ensure all other potentially reactive functional groups are appropriately protected with orthogonal protecting groups before attempting the coupling steps. |

Conclusion

Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate is a highly valuable and strategic building block in the synthesis of sophisticated PROTAC molecules. Its pre-installed, orthogonally protected amine functionalities allow for a controlled, stepwise assembly of the linker-E3 ligase portion of the PROTAC. The incorporation of the piperidine moiety can favorably modulate the physicochemical properties of the final compound. By following the detailed protocols and logical workflow presented in this note, researchers can effectively leverage this tool to accelerate the design and synthesis of novel and potent protein degraders.

References

-

National Center for Biotechnology Information. (n.d.). Applications of Covalent Chemistry in Targeted Protein Degradation. PubMed Central. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Retrieved from [Link]

-

ResearchGate. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PubMed Central. Retrieved from [Link]

-

Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]

-

ResearchGate. (n.d.). PROTAC unleashed: Unveiling the synthetic approaches and potential therapeutic applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. PubMed Central. Retrieved from [Link]

-

Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central. Retrieved from [Link]

-

Sygnature Discovery. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. explorationpub.com [explorationpub.com]

Application Note & Protocol: Synthesis of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate via Palladium-Catalyzed C-O Coupling

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Phenoxy-Piperidine Moiety

The 3-phenoxy-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of biologically active molecules. Its prevalence is due to the unique conformational constraints and physicochemical properties imparted by the piperidine ring, combined with the versatile electronic and hydrogen-bonding capabilities of the phenoxy group. The title compound, tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate, is a particularly valuable building block. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, regioselective functionalization, while the primary aromatic amine serves as a key handle for subsequent chemical transformations, such as amide bond formation, sulfonylation, or diazotization. This makes it an essential intermediate in the synthesis of diverse compound libraries for drug discovery programs targeting a range of therapeutic areas.

This application note provides a detailed examination of a robust and modern synthetic method for the preparation of this key intermediate: the Buchwald-Hartwig C-O cross-coupling reaction. We will delve into the mechanistic underpinnings of this palladium-catalyzed transformation, offer a comprehensive, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The Reaction Mechanism: A Mechanistic Overview of the Buchwald-Hartwig C-O Cross-Coupling

The formation of the aryl ether bond in tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate can be efficiently achieved via a palladium-catalyzed cross-coupling reaction between tert-butyl 3-hydroxypiperidine-1-carboxylate and a suitable 3-haloaniline derivative (e.g., 3-bromoaniline or 3-iodoaniline), or a protected version thereof. This transformation, a variation of the renowned Buchwald-Hartwig amination, is a powerful tool for the construction of C-O bonds.[1][2]

The catalytic cycle, as illustrated below, is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.

-

Ligand Exchange/Alkoxide Formation: The alcohol (in this case, the protected 3-hydroxypiperidine) is deprotonated by a base to form an alkoxide. This alkoxide then displaces the halide on the palladium center to form a palladium alkoxide complex.

-

Reductive Elimination: The final C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the desired aryl ether product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and the reductive elimination steps.[3][4]

Figure 1: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

Experimental Protocol: Synthesis of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate

This protocol details the synthesis of the title compound from tert-butyl 3-hydroxypiperidine-1-carboxylate and 3-bromoaniline.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |

| tert-butyl 3-hydroxypiperidine-1-carboxylate | 143900-44-1 | 201.27 | 10.0 | 1.0 |

| 3-Bromoaniline | 591-19-5 | 172.03 | 12.0 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.2 | 0.02 |

| XPhos | 564483-18-7 | 476.65 | 0.4 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 14.0 | 1.4 |

| Toluene, anhydrous | 108-88-3 | - | 50 mL | - |

Note: It is crucial to use an anhydrous solvent and to perform the reaction under an inert atmosphere to prevent catalyst deactivation and side reactions.

Reaction Setup and Procedure

-

Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (45 mg, 0.2 mmol) and XPhos (191 mg, 0.4 mmol).

-

Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This process is critical to remove oxygen, which can poison the palladium catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.35 g, 14.0 mmol), tert-butyl 3-hydroxypiperidine-1-carboxylate (2.01 g, 10.0 mmol), and 3-bromoaniline (2.06 g, 12.0 mmol).

-

Solvent Addition: Add anhydrous toluene (50 mL) via a syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Rationale for Procedural Steps

-

Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxidation.[5]

-

Ligand Choice (XPhos): XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the formation of the active monoligated Pd(0) species, which is highly reactive in oxidative addition.[3]

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the piperidine derivative to form the reactive alkoxide.[6]

-

Anhydrous Solvent: Water can react with the base and interfere with the catalytic cycle.

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H and ¹³C NMR: To confirm the structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling

-

Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.

-

Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Toluene: Toluene is a flammable and toxic solvent. All operations should be conducted in a fume hood.

-

3-Bromoaniline: This compound is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

Conclusion

The Buchwald-Hartwig C-O cross-coupling reaction is a highly effective and versatile method for the synthesis of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. The protocol outlined in this application note provides a reliable and reproducible procedure for obtaining this valuable building block in good yield. Careful attention to the reaction conditions, particularly the maintenance of an inert atmosphere and the use of anhydrous solvents, is paramount for success. This methodology is amenable to a wide range of substrates and can be a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science research.

References

-

Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 204-211. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Nolan, S. P., & Organ, M. G. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 50(15), 3360-3376. [Link]

-

Baran, P. S. (2013). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of the American Chemical Society, 135(48), 18193-18196. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Thomas, D. A., & Hartwig, J. F. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 142(40), 17085-17098. [Link]

- Google Patents. (2009).

-

Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Douglas, C. J., & MacMillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17053-17058. [Link]

-

Gessner, V. H., & Duda, L. (2019). Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3. ACS Catalysis, 10(1), 434-444. [Link]

-

Hartwig, J. F. (1998). Nickel- vs palladium-catalyzed synthesis of protected phenols from aryl halides. The Journal of Organic Chemistry, 63(18), 6234-6237. [Link]

-

PubMed. (2010). tert-Butyl 3-[N-(tert-butoxy-carbonyl)methyl-amino]-4-methoxy-imino-3-methyl-piperidine-1-carboxylate. [Link]

-

ResearchGate. (2016). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Buchwald, S. L., & Mauger, C. (2009). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Synlett, 2009(11), 1709-1729. [Link]

-

Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. [Link]

-

ResearchGate. (1997). Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides. Electron Poor Phosphines Enhance Reaction Yields. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]

-

eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

- Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine.

-

Gessner Group. (2023). Phosphine ligands and catalysis. [Link]

-

Royal Society of Chemistry. (2010). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. [Link]

-

PubMed Central. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

-

ACS Publications. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]

-

PubMed. (2011). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gessnergroup.com [gessnergroup.com]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Chemoselective Boc Protection of 3-Aminopiperidine: An Application Protocol for Drug Development Professionals

Introduction: The Strategic Importance of N-Boc-3-aminopiperidine

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, appearing in a vast array of FDA-approved therapeutics. Its conformational rigidity and synthetic versatility make it an ideal building block. Among its derivatives, 3-aminopiperidine is of particular significance, offering a key vector for derivatization. However, the presence of two distinct nucleophilic centers—a primary exocyclic amine and a secondary endocyclic amine—presents a significant synthetic challenge: achieving selective protection of one over the other.

This application note provides a detailed, field-proven protocol for the chemoselective tert-butoxycarbonyl (Boc) protection of the endocyclic secondary amine of 3-aminopiperidine, yielding the critical intermediate, tert-butyl 3-aminopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We will delve into the principles governing the selective protection, a robust experimental protocol, purification strategies, and troubleshooting advice to navigate potential challenges.

The Principle of Chemoselectivity: A Tale of Two Amines

The successful mono-protection of 3-aminopiperidine hinges on exploiting the inherent differences in the reactivity of its two amino groups. The key to this selectivity lies in a combination of steric and electronic factors.

-

Steric Hindrance: The endocyclic secondary amine is conformationally more constrained and sterically hindered than the exocyclic primary amine. The bulky tert-butoxycarbonyl group, introduced by di-tert-butyl dicarbonate ((Boc)₂O), will preferentially react with the more accessible primary amine.

By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the protecting group, we can favor the kinetic product, which is the desired N-Boc-protected endocyclic amine.

Experimental Protocol: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate

This protocol is designed for a laboratory scale and can be adapted as needed.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | CAS Number |

| 3-Aminopiperidine | ≥98% | Sigma-Aldrich | 35574-76-4 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Sigma-Aldrich | 24424-99-5 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |

| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | 121-44-8 |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent | Fisher Scientific | 144-55-8 |

| Brine (Saturated aq. NaCl) | Reagent | Fisher Scientific | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Fisher Scientific | 7487-88-9 |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 112926-00-8 |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | 141-78-6 |

| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |

Safety Precautions: 3-Aminopiperidine is corrosive and harmful if swallowed[3][4]. Di-tert-butyl dicarbonate can cause skin and eye irritation. Triethylamine is flammable and has a strong odor. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopiperidine (5.0 g, 49.9 mmol).

-

Dissolve the 3-aminopiperidine in anhydrous dichloromethane (100 mL).

-

Add triethylamine (7.6 mL, 54.9 mmol, 1.1 eq) to the solution. The triethylamine acts as a base to neutralize the tert-butoxycarbamic acid byproduct formed during the reaction.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

-

Addition of (Boc)₂O:

-

Dissolve di-tert-butyl dicarbonate (10.9 g, 49.9 mmol, 1.0 eq) in anhydrous dichloromethane (50 mL).

-

Add the (Boc)₂O solution dropwise to the cooled 3-aminopiperidine solution over a period of 30-45 minutes using a dropping funnel. Maintaining a slow addition rate and low temperature is crucial to minimize the formation of the di-protected byproduct.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

TLC System: Silica gel plates with a mobile phase of 10% methanol in dichloromethane.

-

Visualization: Staining with ninhydrin solution followed by gentle heating. The starting material (3-aminopiperidine) will show a distinct spot, while the product will have a higher Rf and will also be ninhydrin-positive (due to the free primary amine). The di-Boc product will have an even higher Rf and will be ninhydrin-negative.

-

-

-

Work-up:

-

Once the reaction is complete (disappearance of the starting material), quench the reaction by adding deionized water (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil or semi-solid.

-

Purification by Column Chromatography

The crude product will likely contain a mixture of the desired mono-Boc product, some unreacted starting material, and the di-Boc byproduct. Purification by flash column chromatography is essential to obtain the product with high purity.

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. A common starting point is a gradient from 20% to 80% ethyl acetate in hexanes. The exact gradient may need to be optimized based on the separation observed by TLC.

-

Procedure:

-

Prepare the column with silica gel in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Dry the silica-adsorbed product and load it onto the top of the column.

-

Elute the column with the ethyl acetate/hexanes gradient. The less polar di-Boc byproduct will elute first, followed by the desired mono-Boc product. The more polar starting material will remain on the column or elute at very high polarity.

-

Collect the fractions containing the pure product (as determined by TLC) and combine them.

-

Remove the solvent under reduced pressure to yield tert-butyl 3-aminopiperidine-1-carboxylate as a colorless to pale yellow oil or waxy solid[5].

-

Characterization of tert-butyl 3-aminopiperidine-1-carboxylate

-

Appearance: Colorless to pale yellow oil or waxy solid[5].

-

Molecular Formula: C₁₀H₂₀N₂O₂[3].

-

Molecular Weight: 200.28 g/mol [3].

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.80-3.60 (m, 2H), 3.05-2.85 (m, 2H), 2.75-2.60 (m, 1H), 1.85-1.70 (m, 2H), 1.60-1.45 (m, 2H), 1.44 (s, 9H), 1.30-1.15 (m, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 154.8, 79.2, 51.0, 47.5, 46.5, 34.5, 28.4, 25.5.

-

Mass Spectrometry (ESI+): m/z 201.16 [M+H]⁺[1].

Visualizing the Workflow and Mechanism

Experimental Workflow

Caption: Workflow for the Boc protection of 3-aminopiperidine.

Reaction Mechanism

Caption: Mechanism of Boc protection of the secondary amine.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient reaction time.- Low quality of (Boc)₂O.- Inadequate amount of base. | - Extend the reaction time and continue monitoring by TLC.- Use fresh, high-purity (Boc)₂O.- Ensure at least 1.1 equivalents of triethylamine are used. |

| Low Yield | - Loss of product during aqueous work-up due to some water solubility.- Inefficient purification.- Formation of side products. | - Thoroughly extract the aqueous layer with dichloromethane (at least 3 times).- Optimize the column chromatography gradient to ensure good separation.- Re-evaluate the reaction conditions (temperature, addition rate) to minimize side reactions. |

| Significant Di-Boc Byproduct Formation | - Reaction temperature was too high.- (Boc)₂O was added too quickly.- Excess (Boc)₂O was used. | - Maintain the reaction temperature at 0 °C during the addition of (Boc)₂O.- Ensure a slow, dropwise addition of the (Boc)₂O solution.- Use a strict 1:1 stoichiometry of 3-aminopiperidine to (Boc)₂O. |

| Difficulty in Purification | - Poor separation between the mono- and di-Boc products on the column. | - Use a shallower gradient for elution during column chromatography.- Ensure the crude product is properly adsorbed onto silica gel before loading onto the column to improve band sharpness. |

Conclusion

The selective Boc protection of 3-aminopiperidine is a fundamental transformation in the synthesis of numerous pharmaceutical agents. By understanding the principles of chemoselectivity and adhering to a well-controlled experimental protocol, researchers can reliably produce the desired tert-butyl 3-aminopiperidine-1-carboxylate in high yield and purity. This guide provides a comprehensive framework for achieving this, from the underlying theory to practical troubleshooting, empowering drug development professionals to efficiently access this critical building block for their research endeavors.

References

-

PubChem. 1-BOC-3-Aminopiperidine. Retrieved from [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

ResearchGate. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]

-

Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

ResearchGate. Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

-

ResearchGate. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]

-

Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]

-

PubMed. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Retrieved from [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. Retrieved from [Link]

Sources

- 1. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]

- 2. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 3. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Analytical methods for characterizing Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate

An In-Depth Guide to the Analytical Characterization of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. This piperidine derivative is a valuable intermediate in medicinal chemistry and drug development, making its unequivocal identification, purity assessment, and stability evaluation critical for regulatory compliance and downstream success.[1] We present a multi-faceted approach employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA). Each section explains the scientific rationale behind the chosen methodology and provides detailed, field-proven protocols for immediate application by researchers, scientists, and drug development professionals.

Introduction: The Significance of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, present in numerous classes of drugs. Its prevalence underscores the importance of novel substituted piperidine building blocks like Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. The molecule incorporates three key functional domains: a tert-butoxycarbonyl (Boc) protected piperidine nitrogen, which modulates reactivity and solubility; a chiral center at the 3-position of the piperidine ring, introducing stereochemical considerations; and an aminophenoxy moiety, which provides a key vector for further synthetic elaboration and possesses a useful chromophore for UV-based detection.

Rigorous analytical characterization is paramount. It ensures the structural integrity of the intermediate, quantifies its purity by identifying and measuring any related substances or impurities, and provides foundational data for stability and formulation studies. This guide establishes a robust analytical framework to achieve these quality control objectives.

Foundational Physicochemical Properties

A thorough understanding of the molecule's physicochemical properties is the logical starting point for any analytical method development. These parameters dictate choices in chromatography, sample preparation, and spectroscopic analysis.

| Property | Value / Predicted Value | Source / Rationale |

| Molecular Formula | C₁₆H₂₄N₂O₃ | --- |

| Molecular Weight | 292.37 g/mol | --- |

| Monoisotopic Mass | 292.17869 Da | --- |

| Appearance | Predicted: Off-white to yellow solid | Based on similar Boc-protected aminopiperidines.[2] |

| pKa (most basic) | ~4.5 (aromatic amine) | Predicted value. The electron-withdrawing phenoxy group reduces the basicity of the aniline nitrogen. The piperidine nitrogen is a non-basic carbamate. |

| UV λmax | ~230-240 nm, ~280-290 nm | Predicted. Based on the aminophenoxy chromophore. Aniline exhibits two primary absorption bands.[3] |

Chromatographic Purity and Quantification: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the gold standard for assessing the purity of pharmaceutical intermediates. The method separates the main component from process-related impurities and degradation products.

Causality Behind Experimental Choices

-

Stationary Phase: A C18 reversed-phase column is selected for its hydrophobicity, which is well-suited for retaining the moderately nonpolar Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate.

-

Mobile Phase: An acidic mobile phase modifier (e.g., formic acid) is crucial.[4] It ensures that the primary amino group on the phenoxy ring is protonated, leading to symmetrical, sharp peak shapes and preventing tailing that can occur with basic analytes on silica-based columns.

-

Detector Wavelength: The aminophenoxy group provides a strong chromophore. A primary wavelength around 235 nm is chosen to maximize sensitivity, while a secondary wavelength around 285 nm can offer selectivity against certain impurities.

Workflow for HPLC Method Development

Caption: High-level workflow for HPLC purity analysis.

Detailed Protocol: HPLC Purity Determination

-

Instrumentation:

-

HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 235 nm.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 20.0 | 90 |

| 25.0 | 90 |

| 25.1 | 10 |

| 30.0 | 10 |

-

Sample Preparation:

-

Prepare a sample stock solution at approximately 1.0 mg/mL in a 1:1 mixture of Acetonitrile and Water.

-

Dilute this stock solution to a working concentration of approximately 0.1 mg/mL for injection.

-

-

System Suitability:

-

Perform five replicate injections of the working standard solution.

-

The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

-

Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides unambiguous confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z). It is also a powerful tool for identifying unknown impurities.

Causality Behind Experimental Choices

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is selected. The primary aniline nitrogen is readily protonated in the acidic mobile phase, making it ideal for generating a strong [M+H]⁺ signal.

-

Fragmentation (MS/MS): Tandem mass spectrometry is used to induce fragmentation of the parent ion. The Boc group is notoriously labile and is expected to be a major neutral loss (-100 Da).[5] Other predictable fragmentation pathways include cleavage of the ether bond. These characteristic fragments provide a structural fingerprint for the molecule.

Detailed Protocol: LC-MS Identity Confirmation

-

Instrumentation:

-

LC system coupled to a mass spectrometer (e.g., Quadrupole, Ion Trap, or Time-of-Flight).

-

-

LC Conditions:

-

Utilize the same HPLC conditions as described in Section 3 to ensure chromatographic correlation.

-

-

MS Conditions:

-

Ionization Source: ESI.

-

Polarity: Positive.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Gas (N₂) Flow: 600 L/hr.

-

Desolvation Temperature: 350 °C. (Note: These are typical starting parameters and should be optimized for the specific instrument used).

-

-

Expected Mass and Fragments:

| Ion / Fragment | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₆H₂₅N₂O₃⁺ | 293.1860 | Protonated parent molecule |

| [M-C₄H₈+H]⁺ | C₁₂H₁₇N₂O₃⁺ | 237.1234 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ | C₁₁H₁₇N₂O⁺ | 193.1335 | Loss of the entire Boc group (100 Da) |

| [C₆H₇NO]⁺ | C₆H₇NO⁺ | 110.0600 | Cleavage yielding protonated aminophenol |

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information, confirming the connectivity of all atoms in the molecule. Both ¹H and ¹³C NMR are essential for full characterization.

Causality Behind Experimental Choices

-

Solvent: Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Expected Signals: The structure has distinct regions that will give rise to characteristic signals: the highly shielded, sharp singlet of the tert-butyl group, the complex multiplets of the piperidine ring, and the signals in the aromatic region from the phenoxy group.

Detailed Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% Tetramethylsilane (TMS) as an internal standard.[6]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

400 MHz (or higher) NMR spectrometer.

-

-

Data Acquisition:

-

Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC if full assignment is required.

-

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| A | 1.47 | s | 9H | tert-butyl (Boc) |

| B, C, D, E | 1.60 - 2.20 | m | 4H | Piperidine -CH₂- |

| F | 3.00 - 3.80 | m | 3H | Piperidine -CH₂-N and -CH-N |

| G | 3.70 | br s | 2H | -NH₂ |

| H | 4.40 - 4.60 | m | 1H | Piperidine -CH-O |

| I, J, K, L | 6.20 - 7.20 | m | 4H | Aromatic protons |

Thermal Properties: DSC and TGA

Thermal analysis provides critical information on the material's physical state, melting point, and thermal stability.

Causality Behind Experimental Choices

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and heat of fusion. A sharp melting endotherm is indicative of a highly crystalline and pure material. The presence of impurities typically broadens the peak and lowers the melting point.

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[7] For this molecule, TGA can identify the temperature at which the Boc group is thermally cleaved and the onset of complete decomposition, defining its thermal stability limits.[8]

Workflow for Thermal Analysis

Caption: Integrated workflow for DSC and TGA analysis.

Detailed Protocol: Thermal Analysis

-

Instrumentation:

-

DSC and TGA instruments.

-

-

DSC Method:

-

Sample Pan: Aluminum, hermetically sealed.

-

Sample Mass: 3-5 mg.

-

Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.

-

Purge Gas: Nitrogen at 50 mL/min.

-

-

TGA Method:

-

Sample Pan: Platinum or ceramic.

-

Sample Mass: 5-10 mg.

-

Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

-

Purge Gas: Nitrogen at 50 mL/min.

-

-

Data Analysis:

-

DSC: Determine the onset temperature of the melting endotherm.

-

TGA: Identify the onset temperatures for major mass loss events. A mass loss of ~34% (100 Da / 292 Da) would correspond to the loss of the Boc group.

-

Conclusion